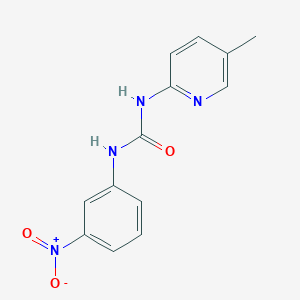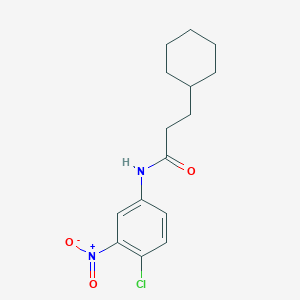
N-cyclohexyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide, also known as CNIA, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. CNIA is a derivative of imidazole, a heterocyclic organic compound that contains nitrogen atoms in its ring structure.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. Specifically, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
This compound has been found to have both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of topoisomerase II and to induce DNA damage in cells. Physiologically, this compound has been found to inhibit the growth of cancer cells and to have herbicidal activity against weeds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclohexyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide in lab experiments is its specificity towards certain enzymes and proteins, which allows for targeted inhibition of these molecules. Additionally, this compound has been found to have low toxicity towards normal cells, making it a potentially safe and effective anti-tumor agent. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for research on N-cyclohexyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of this compound's mechanism of action in more detail, which could lead to the discovery of new targets for anti-tumor therapy. Additionally, the use of this compound as a herbicide in agriculture could be further explored, with a focus on its effectiveness against different types of weeds and its potential environmental impact.
Métodos De Síntesis
The synthesis of N-cyclohexyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide involves the reaction of 2-methyl-5-nitroimidazole with cyclohexylamine and acetic anhydride. The reaction takes place in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified through recrystallization and characterized through spectroscopic techniques such as NMR and IR.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has been found to have potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been studied for its anti-tumor properties and has been found to inhibit the growth of cancer cells in vitro. In agriculture, this compound has been investigated as a potential herbicide due to its ability to inhibit the growth of weeds. In materials science, this compound has been studied for its ability to form self-assembled monolayers on various surfaces.
Propiedades
IUPAC Name |
N-cyclohexyl-2-(2-methyl-5-nitroimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c1-9-13-7-12(16(18)19)15(9)8-11(17)14-10-5-3-2-4-6-10/h7,10H,2-6,8H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFVIHRPCWUEIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(=O)NC2CCCCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5713775.png)

![1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane](/img/structure/B5713798.png)
![N-(3,5-dimethylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5713805.png)
![N-(4-cyanophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5713817.png)
![1-[2-(benzylamino)-2-oxoethyl]-4-piperidinecarboxamide](/img/structure/B5713823.png)


![N-(2-{2-[1-(3-bromophenyl)ethylidene]hydrazino}-2-oxoethyl)-3-(2-methoxyphenyl)acrylamide](/img/structure/B5713835.png)


![4-{[3,5-bis(isopropoxycarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5713862.png)
![7-(difluoromethyl)-N-methyl-5-(4-methylphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5713863.png)